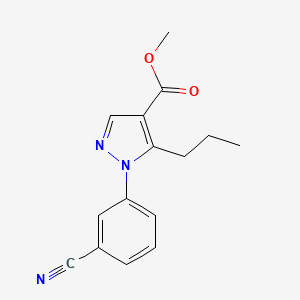

![molecular formula C17H14N2O5S2 B2848766 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide CAS No. 886926-38-1](/img/structure/B2848766.png)

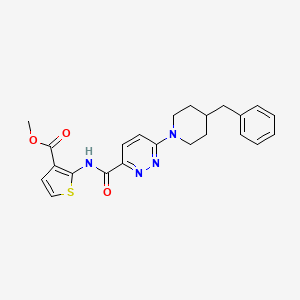

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .

Molecular Structure Analysis

Benzothiazoles typically have a planar structure due to the conjugation of the benzene and thiazole rings. They can form strong pi-pi interactions due to the presence of the aromatic rings .Physical And Chemical Properties Analysis

Benzothiazoles are typically solid at room temperature . They are generally stable under normal conditions but can decompose under high heat or in the presence of strong oxidizing agents .Scientific Research Applications

- This compound has been investigated for its role in photocatalyst-free, visible-light triggered amination reactions. Specifically, it facilitates the direct conversion of C(sp²)–H bonds to C(sp²)–N bonds. The method involves using multipurpose benzothiadiazoles as model synthons and secondary amines as aminating agents. The radical reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes. This atom-economical approach is promising for synthetic chemistry applications .

- The compound has been explored as a second acceptor material in ternary organic solar cells (PSCs). When incorporated into a binary active layer alongside a wide-bandgap polymer (such as J71) and a low-bandgap acceptor (like ITIC), it enhances the efficiency of the PSCs. This research highlights its potential in improving photovoltaic performance .

- Researchers have designed a wide-bandgap D–A-type conjugated copolymer donor based on this compound. The copolymer, known as BBTA, features a benzo[1,2-d:4,5-d′]bisthiazole core as an acceptor moiety. By combining complementary absorption with narrow-bandgap small-molecule acceptors, this material aims to enhance charge separation and overall device performance in organic photovoltaics .

Photocatalyst-Free Visible-Light Triggered Amination

Ternary Organic Solar Cells (PSCs)

Wide-Bandgap Conjugated Copolymer Donor

Mechanism of Action

Target of Action

CCG-317930, also known as CCG-1423, primarily targets the RhoA-regulated gene transcription by serum response factor (SRF) and its transcriptional cofactor myocardin-related transcription factors (MRTFs) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion .

Mode of Action

CCG-317930 acts downstream of Rho, blocking SRF-driven transcription stimulated by various activators . It inhibits the nuclear import of MRTF-A, a critical factor for epithelial–mesenchymal transition (EMT) .

Biochemical Pathways

CCG-317930 disrupts the SRF transcription, a key component of the Rho/MRTF/SRF pathway . This pathway is involved in regulating the genes involved in mitochondrial function and dynamics . The compound hyperacetylates histone H4K12 and H4K16, leading to changes in gene expression .

Pharmacokinetics

Efforts have been made to improve both the metabolic stability and the solubility of the compound, resulting in the identification of analogs with over 10-fold increases in plasma exposures in mice .

Result of Action

CCG-317930 exhibits activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S2/c1-2-26(21,22)11-5-3-4-10(6-11)16(20)19-17-18-12-7-13-14(24-9-23-13)8-15(12)25-17/h3-8H,2,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOPNOJTFJHPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate](/img/structure/B2848683.png)

![N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![[2-Oxo-2-(2-phenylsulfanylanilino)ethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2848692.png)

![N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2848702.png)

![2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2848706.png)